N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-15-8-4-5-13(10-15)18-17(22)12-9-16(21)19(11-12)14-6-2-1-3-7-14/h1-8,10,12,20H,9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGKMBVOFYIZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and hydroxyphenyl groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to a class of pyrrolidine carboxamide derivatives, which are known for their diverse biological activities. The synthesis of N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step chemical processes, including the formation of pyrrolidine rings and subsequent functionalization to introduce the 3-hydroxyphenyl group.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Itaconic acid, Aniline | Formation of pyrrolidine core |
| 2 | Functionalization | Hydroxylation agents | Introduction of hydroxyl group |
| 3 | Amidation | Carboxylic acids, Amine derivatives | Final product formation |
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that certain analogs can reduce cell viability in various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The incorporation of specific substituents has been linked to enhanced cytotoxicity.
Case Study: Anticancer Efficacy
In a comparative study, a derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated a reduction in A549 cell viability by 67.4%, outperforming standard chemotherapeutic agents like cisplatin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. Certain derivatives have shown promising results in inhibiting the growth of Staphylococcus aureus and Clostridium difficile.
Table 2: Antimicrobial Activity Results
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 64 µg/mL |
| Derivative B | Clostridium difficile | 128 µg/mL |
Therapeutic Potential
The therapeutic implications of this compound extend beyond anticancer and antimicrobial applications. Its structural features suggest potential as an anti-inflammatory agent and in the modulation of neurodegenerative diseases.
Mechanistic Insights
Preliminary studies indicate that this compound may exert its effects through inhibition of specific enzymes involved in inflammatory pathways, such as histone deacetylases (HDACs). A related pyrazole derivative demonstrated selective HDAC6 inhibition with significant anti-inflammatory activity .
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position on Phenyl Rings: The 3-hydroxyphenyl group in the target compound offers a meta-oriented hydroxyl, enabling intermolecular hydrogen bonding. In contrast, the 2-hydroxyphenyl analog () may form intramolecular hydrogen bonds, reducing solubility .
- Pyrrolidine Nitrogen Substituents: Phenyl vs. Cyclohexyl: The phenyl group (target compound) allows π-π interactions, while cyclohexyl () increases hydrophobicity, which could enhance membrane permeability .
Biological Activity
N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a pyrrolidine ring, a phenyl group, and a hydroxyphenyl substituent, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₇H₁₆N₂O₃
- Molecular Weight : 296.32 g/mol
- CAS Number : 352330-53-1
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Synthesis
The synthesis of this compound typically involves the condensation of 3-hydroxybenzaldehyde with an appropriate amine, followed by cyclization and functional group modifications. Common methods include:
- Condensation Reaction : Using 3-hydroxybenzaldehyde and phenylhydrazine in acidic conditions.
- Cyclization : Heating the reaction mixture under reflux to facilitate ring formation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-dependent antimicrobial activity suggests that modifications to the hydroxyphenyl or pyrrolidine moieties can enhance efficacy.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies demonstrated that derivatives bearing specific substituents showed potent cytotoxicity against A549 human lung adenocarcinoma cells. For example, compounds with hydrazone or azole moieties displayed enhanced anticancer activity compared to simpler analogs .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| N-(3-hydroxyphenyl) | A549 | 66 | Significant reduction in cell viability |
| 5-nitrothienyl analog | A549 | 30 | High selectivity against cancer cells |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. The hydroxyphenyl group is believed to form hydrogen bonds with amino acid residues in target proteins, while the pyrrolidine ring contributes to the structural stability necessary for effective binding .
Case Studies
- Antimicrobial Resistance : A study explored the effectiveness of various derivatives against resistant strains of Acinetobacter baumannii. The results indicated that certain structural modifications significantly enhanced antimicrobial potency .
- Cytotoxicity Testing : In a comparative study using A549 cells and non-cancerous HSAEC1-KT cells, selected compounds demonstrated a favorable therapeutic index, suggesting potential for selective targeting of cancer cells while sparing normal cells .
Q & A
Q. What computational tools predict its metabolic pathways?
- Methodological Answer :
- In silico Tools : SwissADME for cytochrome P450 metabolism hotspots (e.g., CYP3A4 oxidation at the phenyl ring) .
- Validation : Compare with in vitro microsomal assays (rat liver S9 fraction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
